2,4-Dinitrophenylhydrazine

Catalog No.
S614400
CAS No.
119-26-6
M.F
C6H6N4O4
M. Wt
198.14 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dinitrophenylhydrazine

CAS Number

119-26-6

Product Name

2,4-Dinitrophenylhydrazine

IUPAC Name

(2,4-dinitrophenyl)hydrazine

Molecular Formula

C6H6N4O4

Molecular Weight

198.14 g/mol

InChI

InChI=1S/C6H6N4O4/c7-8-5-2-1-4(9(11)12)3-6(5)10(13)14/h1-3,8H,7H2

InChI Key

HORQAOAYAYGIBM-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN

Synonyms

2,4-dinitro-3,5,6-trideuterophenylhydrazine, 2,4-dinitrophenylhydrazine

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN

2,4-Dinitrophenylhydrazine (DNPH), also known as Brady's reagent, is a red-orange crystalline solid with the chemical formula C6H3(NO2)2NHNH2 []. It is a derivative of hydrazine, containing a benzene ring substituted with two nitro groups (NO2) at positions 2 and 4, and a hydrazine functional group (NHNH2) []. DNPH plays a significant role in organic chemistry research as a reagent for detecting and identifying carbonyl compounds, particularly aldehydes and ketones [].


Molecular Structure Analysis

The key features of DNPH's molecular structure include:

  • Aromatic benzene ring: This six-membered carbon ring provides stability to the molecule [].
  • Electron-withdrawing nitro groups: The two nitro groups are electron-withdrawing, making the hydrazine functional group more reactive towards carbonyl groups [].
  • Hydrazine functional group: This functional group (NHNH2) is responsible for DNPH's reactivity with carbonyl compounds [].

The structure also features hydrogen bonding between the hydrazines and nitro groups, which influences its solubility and reactivity [].


Chemical Reactions Analysis

Reaction with Aldehydes and Ketones:

DNPH is most known for its reaction with aldehydes and ketones. This is a condensation reaction where DNPH reacts with the carbonyl carbon of the aldehyde or ketone, forming a hydrazone derivative and eliminating a water molecule. The hydrazone product is a solid with a characteristic melting point, allowing for identification of the original carbonyl compound [].

Balanced chemical equation for reaction with an aldehyde (e.g., Ethanal):

CH3CHO + C6H3(NO2)2NHNH2 → CH3CH=N-NHC6H3(NO2)2 + H2O (Dinitrophenylhydrazone) []

Synthesis:

DNPH can be synthesized through various methods, but a common approach involves diazotization of nitroaniline, followed by coupling with hydrazine hydrate.

Decomposition:

DNPH is relatively stable but can decompose under high temperatures or upon exposure to shock or friction. The decomposition products can include oxides of nitrogen and other organic fragments [].

Physical and Chemical Properties

  • Appearance: Red-orange crystalline solid [].
  • Melting point: 198-202 °C [].
  • Boiling point: 378.6 °C (decomposes) [].
  • Solubility: Slightly soluble in water, soluble in organic solvents like ethanol and methanol [].
  • Stability: Relatively stable under normal conditions, shock and friction sensitive (usually supplied wet) [].

DNPH's mechanism of action with carbonyl compounds involves nucleophilic attack by the lone pair on a nitrogen atom in the hydrazine group on the carbonyl carbon. This forms a tetrahedral intermediate, which then eliminates a water molecule to yield the hydrazone product [].

DNPH is a hazardous material and should be handled with appropriate precautions. Here are some key safety concerns:

  • Toxicity: DNPH is toxic if inhaled, ingested, or absorbed through the skin. It can cause irritation to the eyes, skin, and respiratory system.
  • Flammability: DNPH is not highly flammable but can decompose upon heating, releasing toxic fumes [].
  • Reactivity: Dry DNPH is shock and friction sensitive and can explode. It is usually supplied commercially as a wet solution to minimize this risk [].

Detection and Quantification of Carbonyl Groups

DNPH is a widely employed reagent for identifying and quantifying carbonyl groups (C=O) in various organic compounds, including aldehydes and ketones. When DNPH reacts with a carbonyl group, it forms a characteristic derivative called a 2,4-dinitrophenylhydrazone (DNP hydrazone). These derivatives possess distinct colors and specific absorption wavelengths, allowing researchers to detect and measure the original carbonyl content using techniques like UV-visible spectroscopy . This application is particularly valuable in:

  • Protein research: Measuring protein oxidation, a crucial process linked to aging and various diseases .
  • Food science: Analyzing the presence and quantity of carbonyl compounds in food products, which can impact their quality and safety .
  • Organic chemistry: Identifying and characterizing unknown organic compounds based on their carbonyl content .

Studying Antioxidant Activity

DNPH has been explored for its potential antioxidant properties, meaning its ability to scavenge free radicals. Studies suggest that DNPH and its metal complexes can exhibit varying degrees of antioxidant activity, potentially due to their interaction with free radicals . While further research is needed to fully understand its potential as an antioxidant, this application holds promise for:

  • Developing new antioxidant therapies: Exploring DNPH or its derivatives for their potential therapeutic applications in conditions associated with oxidative stress .
  • Understanding the mechanisms of antioxidant action: Investigating the interaction of DNPH with free radicals to elucidate the underlying mechanisms of its antioxidant activity.

Environmental Remediation

DNPH shows promise in the field of environmental remediation, particularly for the degradation of pollutants like organic dyes and nitroaromatic compounds. Recent studies have explored the use of catalysts containing DNPH to effectively break down these harmful contaminants . This research holds significant potential for:

  • Developing new strategies for pollutant removal: Exploring the use of DNPH-based catalysts for the efficient and environmentally friendly degradation of various pollutants.
  • Addressing environmental pollution: Contributing to the development of sustainable solutions for cleaning up contaminated environments.

XLogP3

1.5

LogP

1.47 (LogP)

Melting Point

194.0 °C

UNII

1N39KD7QPJ

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (93.62%): Flammable solid [Danger Flammable solids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (10.64%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

119-26-6

Wikipedia

2,4-dinitrophenylhydrazine

General Manufacturing Information

Hydrazine, (2,4-dinitrophenyl)-: ACTIVE

Dates

Modify: 2023-08-15

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